Cas no 1601936-97-3 (2-(oxetan-3-yloxy)-1,3-thiazol-5-amine)

2-(オキセタン-3-イルオキシ)-1,3-チアゾール-5-アミンは、オキセタン環とチアゾールアミン骨格を有する有機化合物です。この構造は、高い反応性と分子修飾の柔軟性を示し、医薬品中間体や機能性材料の合成において有用です。オキセタン環の立体障害とチアゾールアミンの求核性を併せ持つため、選択的な反応が可能です。特に、創薬化学分野では新規生物活性分子の構築に適しており、複雑な骨格形成や官能基導入の際に優れた反応性を発揮します。安定性と反応性のバランスが良く、多段階合成プロセスへの応用が期待されます。

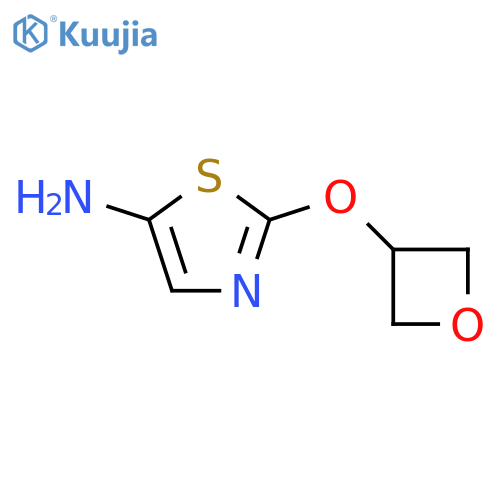

1601936-97-3 structure

商品名:2-(oxetan-3-yloxy)-1,3-thiazol-5-amine

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine

- 5-Thiazolamine, 2-(3-oxetanyloxy)-

- EN300-1295973

- 1601936-97-3

-

- インチ: 1S/C6H8N2O2S/c7-5-1-8-6(11-5)10-4-2-9-3-4/h1,4H,2-3,7H2

- InChIKey: ZEJDMHQTFZDFTJ-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=CN=C1OC1COC1

計算された属性

- せいみつぶんしりょう: 172.03064868g/mol

- どういたいしつりょう: 172.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 85.6Ų

じっけんとくせい

- 密度みつど: 1.478±0.06 g/cm3(Predicted)

- ふってん: 351.6±52.0 °C(Predicted)

- 酸性度係数(pKa): 3.98±0.10(Predicted)

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1295973-1.0g |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1295973-100mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 100mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-500mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 500mg |

$946.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-250mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-1000mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 1000mg |

$986.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-5000mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-10000mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-2500mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1295973-50mg |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |

1601936-97-3 | 50mg |

$827.0 | 2023-09-30 |

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1601936-97-3 (2-(oxetan-3-yloxy)-1,3-thiazol-5-amine) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬